Isopropyl oleate

Descripción general

Descripción

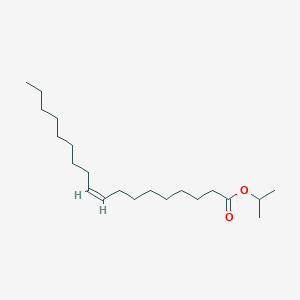

Isopropyl oleate is an organic compound with the chemical formula C21H40O2. It is an ester formed from the reaction of oleic acid and isopropanol. This compound is typically a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its excellent emollient and moisturizing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isopropyl oleate is synthesized through the esterification of oleic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The use of immobilized lipase enzymes as catalysts has also been explored for a more environmentally friendly and efficient production process .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl oleate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield oleic acid and isopropanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Methanol or ethanol in the presence of an acid or base catalyst.

Oxidation: Exposure to air, light, or oxidizing agents such as hydrogen peroxide.

Major Products Formed

Hydrolysis: Oleic acid and isopropanol.

Transesterification: Methyl oleate or ethyl oleate and isopropanol.

Oxidation: Peroxides and other oxidation products.

Aplicaciones Científicas De Investigación

Introduction to Isopropyl Oleate

This compound (IPO) is a fatty acid ester derived from oleic acid and isopropanol. With the chemical formula CHO and CAS number 112-11-8, it is recognized for its versatile applications across various industries, particularly in pharmaceuticals, cosmetics, and industrial formulations. This article explores the scientific research applications of this compound, highlighting its properties, benefits, and case studies that illustrate its effectiveness.

Physical and Chemical Properties

This compound is characterized by the following properties:

- Appearance : Clear liquid

- Melting Point : -12 ºC

- Viscosity : Low viscosity, enhancing its ability to penetrate skin easily

- Solubility : Soluble in organic solvents but limited solubility in water

These properties make IPO suitable for use as an emollient and solvent in various formulations.

Pharmaceutical Applications

This compound serves multiple roles in pharmaceutical formulations:

- Solvent : It acts as a solvent for active pharmaceutical ingredients (APIs), enhancing their solubility and stability.

- Penetration Enhancer : IPO improves the skin penetration of topical drugs, making it beneficial for formulations targeting skin conditions such as psoriasis and eczema .

- Lubricant : Used in nebulizers and other medical devices, it provides lubrication that facilitates smoother operation .

Cosmetic Applications

In the cosmetic industry, this compound is widely utilized due to its emollient properties:

- Skin Conditioning Agent : It helps soften and smooth the skin, making it a common ingredient in lotions and creams .

- Emulsifier : IPO stabilizes emulsions in creams and lotions, enhancing texture and product performance .

- Makeup Lubricant : It serves as a lubricant in makeup products, improving spreadability and application .

Industrial Applications

This compound finds diverse applications in industrial settings:

- Lubricants and Greases : Its low viscosity and high solvency make it suitable for formulating lubricants used in machinery .

- Plasticizers : IPO is employed as a plasticizer in rubber manufacturing, improving flexibility and durability .

- Textile Treatment : Used in textile finishing processes to enhance fabric feel and performance .

Case Study 1: Skin Penetration Enhancement

A study conducted by Dai Qi et al. investigated the skin penetration enhancing effects of this compound compared to other fatty acid esters. The results indicated that IPO significantly increased the permeation of calcein through excised rat skin, demonstrating its potential as an effective carrier for topical drug delivery systems .

Case Study 2: Cosmetic Formulation Efficacy

Research published in the Journal of Drug Delivery Science and Technology highlighted the efficacy of formulations containing this compound. The study concluded that products with IPO not only improved skin feel but also enhanced the overall stability of emulsions used in skincare products .

Limitations and Future Directions

While this compound has numerous applications, some limitations must be considered:

- Skin Irritation Potential : There are reports of skin irritation or allergic reactions in some individuals using products containing IPO .

- Water Solubility Issues : Its limited solubility in water may restrict its use in certain aqueous formulations.

Future research should focus on developing new formulations that maximize the benefits of IPO while minimizing potential adverse effects. Additionally, exploring its role as a drug delivery system could open new avenues for therapeutic applications.

Mecanismo De Acción

Isopropyl oleate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, reducing transepidermal water loss and enhancing skin hydration. This mechanism is particularly beneficial in cosmetic and pharmaceutical formulations aimed at moisturizing and protecting the skin .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl oleate: An ester of oleic acid and ethanol, used similarly in cosmetics and pharmaceuticals.

Methyl oleate: An ester of oleic acid and methanol, often used in biodiesel production.

Butyl oleate: An ester of oleic acid and butanol, used as a lubricant and plasticizer.

Uniqueness

Isopropyl oleate is unique due to its balance of low viscosity, excellent skin penetration, and emollient properties. Compared to ethyl oleate and methyl oleate, this compound provides better skin feel and is less greasy, making it more suitable for cosmetic applications. Its lower freezing point compared to butyl oleate also makes it advantageous in formulations requiring good low-temperature performance .

Actividad Biológica

Isopropyl oleate is an ester derived from oleic acid and isopropanol, commonly used in various industrial and cosmetic applications due to its emollient properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and safety profile.

This compound is characterized by its non-polar nature, low viscosity, and ability to dissolve both hydrophilic and lipophilic substances. Its molecular formula is CHO, with a molecular weight of approximately 282.46 g/mol. The structure consists of a long hydrocarbon chain, which contributes to its effectiveness as a skin penetration enhancer.

1. Skin Penetration Enhancer

This compound has been extensively studied for its role as a skin penetration enhancer. It facilitates the absorption of other compounds through the skin by disrupting the stratum corneum barrier. Research indicates that this compound significantly enhances the permeation of various drugs across excised rat skin, making it a valuable component in topical formulations .

2. Antimicrobial Properties

Studies have shown that fatty acid derivatives, including this compound, exhibit antimicrobial activity against various pathogens. In particular, oleic acid (the parent compound) has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism may involve disruption of bacterial membranes .

3. Anti-inflammatory Effects

Oleic acid has been noted for its anti-inflammatory properties, which may extend to this compound. Research suggests that oleic acid can modulate inflammatory responses in skin cells, potentially offering therapeutic benefits for inflammatory skin conditions such as eczema and psoriasis .

Case Study 1: Skin Absorption Enhancement

A study investigated the effectiveness of this compound in enhancing the transdermal delivery of gliclazide, a drug used in diabetes management. The results indicated a marked increase in drug permeability when formulated with this compound compared to control formulations without it.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of various fatty acids was assessed against Pseudomonas aeruginosa. This compound showed significant inhibition zones, indicating its potential as an antimicrobial agent in topical applications .

Safety Profile

The safety assessment of this compound indicates it is generally recognized as safe for use in cosmetics and topical applications. However, high concentrations may lead to skin irritation or sensitization in some individuals. Studies have reported that formulations containing this compound do not exhibit significant toxicity or carcinogenic effects when applied topically .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 282.46 g/mol |

| Skin Penetration Enhancement | Significant (enhances drug permeation) |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anti-inflammatory Effects | Modulates inflammatory responses |

| Safety Profile | Generally recognized as safe |

Propiedades

IUPAC Name |

propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQSQRCNMZGWFT-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-11-8 | |

| Record name | Isopropyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4152WNN49V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the physicochemical properties of isopropyl oleate?

A1: this compound is a colorless to light yellow liquid with a mild odor. Its molecular formula is C21H40O2 and has a molecular weight of 324.54 g/mol. While specific spectroscopic data varies depending on the analysis method, generally, gas chromatography-mass spectrometry (GC-MS) is used for identification and quantification. []

Q2: How does the structure of this compound influence its suitability as a biolubricant?

A2: Research suggests that the presence of free hydroxy groups in polyol esters like this compound can affect their melting point and viscosity. Completely esterified polyol esters tend to have higher melting points but exhibit less change in viscosity with temperature compared to those with free hydroxy groups. [] This characteristic makes them potentially suitable for applications where stable viscosity across temperature ranges is crucial.

Q3: Can this compound be used as a component in nanoemulsions?

A3: Yes, this compound can act as a surfactant in the formation of nanoemulsions. Research has investigated its use in encapsulating turmeric powder for improved bioavailability and functional efficacy. The critical micelle concentration, concentration of this compound, and stirring parameters all influence the resulting nanoemulsion's properties. []

Q4: What are the potential applications of this compound in drug delivery?

A4: While direct applications of this compound in drug delivery are not explicitly discussed in the provided research, its role in forming nanoemulsions suggests potential use in this field. Nanoemulsions offer advantages for drug delivery by enhancing solubility, bioavailability, and targeted delivery of encapsulated compounds. []

Q5: How does this compound contribute to chemical communication in insects?

A5: Research indicates that this compound is a significant component of the Dufour gland secretions in certain ant species like Pseudomyrmex ferruginea. [] In these ants, this compound, along with other hydrocarbons and esters, plays a role in chemical communication, potentially for alarm signaling or nestmate recognition.

Q6: Are there any environmental concerns regarding this compound?

A6: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider its potential effects on ecosystems. As a fatty acid ester, it may undergo biodegradation, but further investigation is needed to determine its persistence and potential for bioaccumulation in the environment.

Q7: Can this compound be synthesized sustainably?

A7: Research showcases a novel two-step synthesis of this compound using oleic acid, thionyl chloride, and isopropyl alcohol without requiring a catalyst. This method boasts a high esterification ratio of oleic acid (97.31%) and results in this compound with a promising cold filter plugging point of -23°C, suggesting potential for sustainable biodiesel production. []

Q8: Can you explain the use of this compound in enhancing boron nitride lubricant additives?

A8: Studies have explored incorporating this compound as a component in a composite ester system within boron nitride-based lubricant additives. [] These additives are designed for high-temperature applications, and the inclusion of this compound, alongside other components, likely contributes to improved dispersion stability and lubrication properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.